Benzophenone-d10

Overview

Description

Mechanism of Action

Target of Action

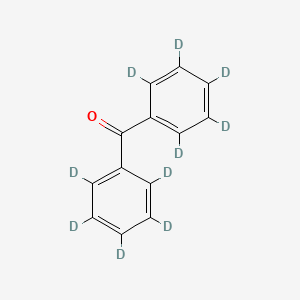

Benzophenone-d10, also known as bis(2,3,4,5,6-pentadeuteriophenyl)methanone or (2H10)Benzophenone, is a deuterium-labeled version of Benzophenone It’s worth noting that benzophenones are often associated with endocrine-disrupting activity, genotoxicity, and reproductive toxicity .

Mode of Action

Benzophenones, in general, are known to interact with sex hormone receptors . Given that this compound is a deuterium-labeled version of Benzophenone, it is plausible that it may exhibit similar interactions.

Biochemical Pathways

Benzophenones are known to exhibit a variety of biological activities, such as anticancer, anti-inflammatory, antimicrobial, and antiviral . Therefore, it is likely that this compound may affect multiple biochemical pathways related to these activities.

Pharmacokinetics

It is known that benzophenones, frequently used as uv chemical filters, are absorbed through the skin and can exert systemic adverse effects .

Result of Action

It is known that benzophenones can be associated with some endocrine-disrupting activity, genotoxicity, and reproductive toxicity .

Action Environment

It is known that benzophenones are often used as uv-filters , suggesting that their action and stability may be influenced by exposure to sunlight.

Biochemical Analysis

Biochemical Properties

(2H10)Benzophenone interacts with various biomolecules in biochemical reactions . It is used as an internal standard in NMR for quantifying other compounds with benzophenone groups, especially in organic synthesis and analytical chemistry .

Molecular Mechanism

It is known that benzophenones can interact with various biomolecules at the molecular level .

Temporal Effects in Laboratory Settings

The stability of (2H10)Benzophenone makes it suitable for use in laboratory settings . It is resistant to air and water, and its acute toxicity is low . Care should be taken to avoid inhalation or contact with skin, eyes, and mucous membranes .

Metabolic Pathways

Benzophenones are known to be involved in several metabolic pathways .

Transport and Distribution

It is soluble in many organic solvents such as ethanol, methanol, and ether solvents, indicating that it may be able to cross cell membranes .

Subcellular Localization

Given its solubility in organic solvents, it may be localized in lipid-rich areas of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzophenone-d10 typically involves the reaction of benzophenone with deuterated reagents. One common method is the reaction of benzophenone with deuterated sodium (NaOD) or deuterated potassium (KOD) in an anhydrous alcohol solvent . The reaction is carried out under reflux conditions to ensure complete deuteration of the hydrogen atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired level of deuteration. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzophenone-d10 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzophenone oxime or other oxidized derivatives.

Reduction: Reduction reactions can convert it to benzophenone hydrazone or other reduced forms.

Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Benzophenone oxime.

Reduction: Benzophenone hydrazone.

Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

Benzophenone-d10 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Benzophenone: The non-deuterated form with similar chemical properties but different spectral characteristics.

Benzophenone oxime: An oxidized derivative with distinct reactivity.

Benzophenone hydrazone: A reduced form used in different chemical applications.

Uniqueness

Benzophenone-d10 is unique due to its deuterium content, which provides distinct NMR spectral properties, making it an invaluable tool in analytical chemistry . Its stability and low reactivity also make it suitable for various industrial and research applications .

Biological Activity

Benzophenone-d10 is a deuterated form of benzophenone, a compound widely used in cosmetics and sunscreens due to its UV-filtering properties. This article explores the biological activity of this compound, focusing on its potential endocrine-disrupting effects, genotoxicity, and other health implications based on recent research findings.

This compound has the molecular formula C13H8D10O and is characterized by the presence of deuterium atoms, which are stable isotopes of hydrogen. This modification aids in tracing and quantifying the compound in biological studies.

Biological Activity Overview

Benzophenones, including this compound, have been implicated in various biological activities. Research indicates that they can interact with hormone receptors and potentially disrupt endocrine functions. Below are key areas of concern regarding their biological activity:

- Endocrine Disruption : Benzophenones are classified as endocrine-disrupting chemicals (EDCs). Studies have shown that they can mimic or interfere with the action of hormones, leading to adverse reproductive and developmental effects.

- Genotoxicity : Some benzophenones have demonstrated genotoxic properties in vitro, raising concerns about their potential to cause DNA damage.

- Neurotoxicity : Recent studies suggest that benzophenones may exert neurotoxic effects, although data specific to this compound remain limited.

1. Endocrine Disruption

A study on benzophenone-2 (BP-2), a closely related compound, found that it could significantly alter hormone levels in female rats. The study reported increased serum concentrations of estrogenic activity markers after dermal application of BP-2, suggesting similar potential for this compound .

| Endpoint | BP-2 Concentration (mg/kg) | Effect Observed |

|---|---|---|

| Serum Estrogen | 100 | Increase |

| Uterine Weight | 100 | Significant Increase |

2. Genotoxicity

Research has indicated that benzophenones can induce oxidative stress and apoptosis in human neuroblastoma cells. While specific studies on this compound are sparse, the structural similarities suggest potential for similar effects .

| Study | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| Broniowska et al. 2016 | SH-SY5Y | 0.1 - 10 | Increased apoptosis |

3. Neurotoxicity

In a study examining BP-2's effects on rat brain tissue, it was found that while BP-2 crossed the blood-brain barrier, it did not exacerbate oxidative stress markers in the frontal cortex or hippocampus. Interestingly, oxidative stress markers were reduced in these regions, indicating a complex interaction that warrants further investigation for this compound .

Analytical Methods

The biological activity of this compound has been assessed using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods allow for precise quantification and understanding of the compound's behavior in biological systems.

Properties

IUPAC Name |

bis(2,3,4,5,6-pentadeuteriophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCCWEUUXYIKHB-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177110 | |

| Record name | (2H10)Benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22583-75-1 | |

| Record name | Benzophenone-d10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22583-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H10)Benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022583751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H10)Benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H10)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.